molecular formula C27H26FN3O2 B2747251 1-(4-fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 915189-16-1

1-(4-fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2747251
CAS RN: 915189-16-1
M. Wt: 443.522
InChI Key: UNIQNTZJRIINJI-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H26FN3O2 and its molecular weight is 443.522. The purity is usually 95%.
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Scientific Research Applications

Anti-Alzheimer's Activity

A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including analogs with structural motifs related to the query compound, were synthesized and evaluated for their anti-Alzheimer's activity. These compounds, designed with inspiration from donepezil, a major drug for Alzheimer's disease management, demonstrated promising results. Notably, compounds with modifications similar to the specified chemical structure showed excellent anti-Alzheimer's profiles in both in-vivo (behavioral studies) and in-vitro (biochemical assays) evaluations, compared to donepezil (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).

Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, sharing a core structure with the query compound, were designed and synthesized for their activity against Mycobacterium tuberculosis. Among these, a compound with a 4-fluorobenzyl substitution exhibited significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, alongside antituberculosis activity without cytotoxicity at effective concentrations (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Synthesis and Structural Analysis

1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, closely related to the compound of interest, was synthesized from o-phenylenediamine and ethyl acetoacetate, showcasing the importance of structural modifications for achieving specific chemical properties and potentially influencing biological activity. The study highlights the influence of reaction conditions on yield and emphasizes the structural characterization, providing insights into the synthesis strategies for related compounds (Huang Jin-qing, 2009).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2/c1-19-6-12-23(13-7-19)33-15-14-31-25-5-3-2-4-24(25)29-27(31)21-16-26(32)30(18-21)17-20-8-10-22(28)11-9-20/h2-13,21H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIQNTZJRIINJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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